molecular formula C24H24ClN5O2S B11268712 2-{[6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide

2-{[6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B11268712
M. Wt: 482.0 g/mol
InChI Key: ATUWMLDXEREBBU-UHFFFAOYSA-N
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Description

2-({6-[(4-CHLOROPHENYL)METHYL]-2-ETHYL-7-OXO-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL}SULFANYL)-N-(2,5-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazolo[4,3-d]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 2-({6-[(4-CHLOROPHENYL)METHYL]-2-ETHYL-7-OXO-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL}SULFANYL)-N-(2,5-DIMETHYLPHENYL)ACETAMIDE involves multiple steps, including the formation of the pyrazolo[4,3-d]pyrimidine core and subsequent functionalization. Common synthetic routes include:

    Cyclization Reactions: Formation of the pyrazolo[4,3-d]pyrimidine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the 4-chlorophenylmethyl and 2-ethyl groups via substitution reactions.

    Sulfur Incorporation: Incorporation of the sulfanyl group through nucleophilic substitution or other suitable methods.

    Amide Formation: Formation of the final amide bond with N-(2,5-dimethylphenyl)acetamide.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

2-({6-[(4-CHLOROPHENYL)METHYL]-2-ETHYL-7-OXO-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL}SULFANYL)-N-(2,5-DIMETHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings and the pyrazolo[4,3-d]pyrimidine core can undergo electrophilic or nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various acids or bases for hydrolysis.

Scientific Research Applications

2-({6-[(4-CHLOROPHENYL)METHYL]-2-ETHYL-7-OXO-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL}SULFANYL)-N-(2,5-DIMETHYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-({6-[(4-CHLOROPHENYL)METHYL]-2-ETHYL-7-OXO-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL}SULFANYL)-N-(2,5-DIMETHYLPHENYL)ACETAMIDE involves interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-({6-[(4-CHLOROPHENYL)METHYL]-2-ETHYL-7-OXO-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL}SULFANYL)-N-(2,5-DIMETHYLPHENYL)ACETAMIDE can be compared with other similar compounds, such as:

    Pyrazolo[4,3-d]pyrimidine Derivatives: These compounds share the same core structure and may exhibit similar biological activities.

    Sulfonamide Derivatives: Compounds containing the sulfonamide group may have comparable chemical reactivity and biological properties.

    Amide Derivatives: Other amide-containing compounds can be compared in terms of their stability, reactivity, and biological activities.

The uniqueness of 2-({6-[(4-CHLOROPHENYL)METHYL]-2-ETHYL-7-OXO-2H,6H,7H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL}SULFANYL)-N-(2,5-DIMETHYLPHENYL)ACETAMIDE lies in its specific combination of functional groups and the resulting properties, which may offer advantages in certain applications.

Properties

Molecular Formula

C24H24ClN5O2S

Molecular Weight

482.0 g/mol

IUPAC Name

2-[6-[(4-chlorophenyl)methyl]-2-ethyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C24H24ClN5O2S/c1-4-29-13-20-22(28-29)23(32)30(12-17-7-9-18(25)10-8-17)24(27-20)33-14-21(31)26-19-11-15(2)5-6-16(19)3/h5-11,13H,4,12,14H2,1-3H3,(H,26,31)

InChI Key

ATUWMLDXEREBBU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=CC(=C3)C)C)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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